3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid is a carboxylic acid derivative containing both an oxazole ring and a protected azetidine ring. It exhibits polymorphism, meaning it can exist in multiple crystalline forms with different physical properties []. This compound serves as a valuable building block in organic synthesis, particularly in medicinal chemistry, due to the presence of the carboxylic acid group allowing for further derivatization and the protected azetidine potentially serving as a valuable pharmacophore.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid is a complex organic compound notable for its intricate molecular structure, which includes a piperidine ring, a tert-butoxycarbonyl (BOC) protecting group, an isoxazole ring, and a carboxylic acid group. This compound has garnered attention for its potential applications in organic synthesis and various scientific research endeavors. Its molecular formula is and it has a molecular weight of 296.32 g/mol. The compound is classified under several categories, including skin irritation and specific target organ toxicity, indicating that it should be handled with care in laboratory settings .
Methods: The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid typically involves multiple steps. The initial step often includes the protection of the nitrogen atom in the piperidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction results in the formation of a Boc-protected piperidine derivative.
Technical Details: Following the protection step, the Boc-protected piperidine is reacted with appropriate reagents to introduce the isoxazole ring and the carboxylic acid functionality. The conditions for these reactions may vary, but they generally require careful control of temperature and reaction times to achieve high yields and purity. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability of the synthesis process .
The molecular structure of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid can be described as follows:
The compound features:
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid can participate in various chemical reactions due to its functional groups. Notably, the carboxylic acid group can undergo esterification or amidation reactions, while the isoxazole ring may participate in nucleophilic substitution or cycloaddition reactions.
Technical Details: The presence of the tert-butoxycarbonyl group allows for selective reactions at other sites on the molecule without affecting the piperidine or isoxazole moieties. This selectivity can be exploited in multi-step synthetic pathways to construct more complex molecules .
The mechanism of action for this compound primarily revolves around its ability to interact with biological targets through its functional groups. The carboxylic acid can form hydrogen bonds with biological macromolecules, while the isoxazole ring may engage in π-stacking interactions or coordination with metal ions.
Process and Data: While specific biological mechanisms are not extensively documented for this compound, its structural features suggest potential applications in drug design and development, particularly as intermediates in synthesizing bioactive molecules .
Physical Properties:
Chemical Properties:
Relevant data indicates that proper handling precautions should be observed due to potential irritant properties upon contact with skin or eyes .
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid serves as a valuable intermediate in organic synthesis. Its unique structural features make it applicable in:
The compound's versatility highlights its significance in both academic research and industrial applications within organic chemistry .
Isoxazole-piperidine hybrids are synthesized via convergent strategies that couple pre-formed isoxazole and piperidine precursors. A pivotal approach involves electrochemical synthesis, where copper-catalyzed [3+2] cycloaddition between in situ-generated nitrile oxides and alkynes yields 3,5-disubstituted isoxazoles under mild conditions. This method achieves regioselectivity >95% and scales to >100 g, as demonstrated for 5-(trifluoromethyl)isoxazole intermediates [8]. For 4-substituted isoxazoles, Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates enables access to 6-aryl-4-oxo-1,4-dihydropyridine-3-carboxylates—key pharmacophores in drugs like dolutegravir. Optimized conditions (70°C, wet acetonitrile) suppress deacylation side reactions, yielding target pyridones at 74% [7].
Hybridization with piperidine employs Suzuki-Miyaura cross-coupling between 4-iodoisoxazoles and boronic acid-functionalized piperidines. This method accommodates diverse aryl/heteroaryl groups (e.g., 4-fluorophenyl, thienyl) but requires Boc protection to prevent N-coordination with palladium catalysts [7]. Post-coupling acylation at C3/C5 of the isoxazole ring uses NaH-mediated reactions with acyl chlorides (44–98% yield), though electron-deficient substrates (e.g., 3j) may exhibit reduced efficiency due to enolate instability [5] [7].
Table 1: Optimization of Key Synthetic Steps for Isoxazole-Piperidine Hybrids
Reaction Type | Conditions | Key Intermediate | Yield (%) | Limitations |
---|---|---|---|---|
Electrochemical [3+2] | CuI, THF, rt, 1 h | 5-(Trifluoromethyl)isoxazole | 69–95 | Halogenoxime dimerization |
Mo(CO)₆ ring expansion | Mo(CO)₆, H₂O, MeCN, 70°C, 24 h | 6-Aryl-4-oxo-1,4-dihydropyridine-3-carboxylate | 74 | Deacylation at >80°C |
Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C | 4-(Piperidin-4-yl)isoxazole | 76–89 | Requires Boc protection |
Isoxazole acylation | RCOCl, NaH, DMF, 0°C to rt | 3-Acyl-4-(piperidin-4-yl)isoxazole | 44–98 | Low yield for sterically hindered R |
1.2. tert-Butoxycarbonyl (Boc) Protection-Deprotection Dynamics in Piperidine Functionalization
Boc protection is indispensable for piperidine nitrogen during hybrid synthesis. Protection protocols use di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP), achieving near-quantitative yields. The Boc group sterically shields the amine, preventing undesired coordination in metal-catalyzed reactions (e.g., Suzuki coupling) and directing electrophilic substitution to the isoxazole ring [3] [10].
Deprotection strategies rely on acidolysis, with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 1–2 h) being optimal. This method cleanly generates the piperidinium salt, which can be neutralized in situ for downstream functionalization. Alternatives like HCl/dioxane cause ester hydrolysis in carboxylic acid-functionalized isoxazoles, reducing yields by 15–30% [3] [9]. Post-deprotection, the free amine enables:
Kinetic studies reveal that electron-withdrawing groups on the isoxazole (e.g., 4-CO₂H) accelerate deprotection by 1.7-fold due to enhanced piperidine N-protonation.
Table 2: Boc Deprotection Efficiency Under Acidic Conditions
Acid Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Side Reactions |
---|---|---|---|---|---|
TFA (50%) | DCM | 1.5 | 25 | 95 | None |
HCl (4M) | Dioxane | 3 | 25 | 68 | Ester hydrolysis |
H₂SO₄ (10%) | THF | 2 | 60 | 72 | Isoxazole ring decomposition |
TsOH (0.2 equiv) | MeOH | 4 | 40 | 80 | O-Methylation |
The C4-carboxylic acid in isoxazole-piperidine hybrids is derivatized to improve bioavailability or enable conjugation. Amidation dominates, using carbodiimides like EDC with N-hydroxysuccinimide (NHS) in aqueous/organic media. This method converts the acid to succinimidyl esters, facilitating coupling with amines (e.g., piperazine) to yield bioactive amides. For proteolysis-targeting chimeras (PROTACs), the acid is linked to p-aminobenzyl ethers via amide bonds, creating rigid "exit vectors" that enhance ternary complex formation [4] [10].
Esterification employs diazoalkanes (e.g., TMS-diazomethane) in anhydrous ether, yielding methyl esters for GC-MS analysis. However, this method is incompatible with acid-sensitive groups. Alternatively, orthoester-mediated derivatization (trimethyl orthoacetate/acetic acid, 60–80°C) generates volatile methyl enol ethers, enabling trace detection (0.05 ppm) in environmental samples [6] [9].
Derivatization also overcomes analytical challenges:
Table 3: Derivatization Reagents for Isoxazole-4-carboxylic Acids
Derivative Type | Reagent | Catalyst/Conditions | Application | Efficiency |
---|---|---|---|---|
Succinimidyl ester | EDC/NHS | H₂O:DMF (1:1), pH 6.0, 0°C | Bioconjugation (PROTACs) | 85–92% |
Methyl ester | TMS-diazomethane | MeOH/Et₂O, 25°C, 30 min | GC-MS analysis | 95% |
Hydrazide | NH₂NH₂·H₂O | EDAC, H₂O, pH 5.5, 4°C | Fluorescent probes | 78% |
Benzyl amide | BnNH₂ | PyBOP, DIPEA, DMF, rt | Cytotoxic agent synthesis | 90% |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4